Cyproterone Acetate-d3 (Major)
Description
Significance of Stable Isotope Labeling in Chemical Biology and Pharmaceutical Sciences
Stable isotope labeling is a technique that involves the substitution of specific atoms within a molecule with their heavier, non-radioactive isotopes. chemicalbook.com Common stable isotopes employed in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). usbio.net This methodology is of paramount importance in chemical biology and pharmaceutical sciences for several reasons.
Firstly, it allows researchers to trace the metabolic fate of drugs and endogenous compounds within a biological system. veeprho.com By introducing a labeled molecule, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously tracked and quantified. veeprho.com This information is crucial for understanding the pharmacokinetics of a new drug candidate, helping to ensure its efficacy and safety. chemicalbook.com
Secondly, stable isotope labeling is fundamental to the field of proteomics and metabolomics. usbio.net Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the precise quantification of proteins and their post-translational modifications, offering deep insights into cellular processes and disease mechanisms. chemicalbook.com Similarly, labeled compounds are used to measure the flux through metabolic pathways directly. usbio.net
Finally, the use of stable isotope-labeled compounds as internal standards has revolutionized analytical chemistry, particularly in techniques like mass spectrometry. bmuv.de
Rationale for Deuteration in Mechanistic and Analytical Studies
Deuterium (²H), a stable isotope of hydrogen, is particularly favored for labeling studies due to its unique properties and the relative ease of its incorporation into organic molecules. nih.gov The rationale for using deuteration in mechanistic and analytical studies is twofold.
Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond. This difference in bond energy leads to the "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-H bond proceed at a faster rate than the equivalent C-D bond cleavage. axios-research.com By selectively replacing a hydrogen atom with deuterium at a specific site in a molecule, researchers can determine if the cleavage of that C-H bond is a rate-determining step in a chemical or enzymatic reaction. This provides invaluable evidence for elucidating reaction mechanisms. nih.gov Furthermore, deuterium modification can be used to stabilize a drug molecule against metabolic degradation by cytochrome P450 enzymes, potentially improving its pharmacokinetic profile. nih.govresearchgate.net
Analytical Studies: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. bmuv.deqmx.com An ideal internal standard should behave chemically and physically identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. researchgate.net Deuterated analogs fit this requirement perfectly. They co-elute with the non-labeled analyte, thus experiencing the same matrix effects and ionization suppression, but are easily differentiated due to their higher mass. researchgate.net This leads to highly accurate and precise quantification of the target analyte in complex biological matrices such as plasma or urine. qmx.com
Overview of Cyproterone (B1669671) Acetate-d3 (Major) as a Research Probe
Cyproterone Acetate-d3 (Major) is the deuterium-labeled analog of cyproterone acetate (B1210297), a synthetic steroidal antiandrogen and progestin. nih.govmedchemexpress.com The designation "-d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. veeprho.com The term "(Major)" typically indicates that this is the primary isotopologue, with the deuterium atoms located on the acetyl group, a common and synthetically accessible position. veeprho.comnih.gov
The primary application of Cyproterone Acetate-d3 is as an internal standard for the quantitative analysis of cyproterone acetate in biological samples. veeprho.commedchemexpress.com Its chemical properties are nearly identical to the unlabeled parent drug, ensuring it behaves similarly during analytical procedures. veeprho.com However, its increased mass allows it to be distinguished and measured separately by a mass spectrometer. medchemexpress.com This application is critical in pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology, where precise measurement of cyproterone acetate levels is required. veeprho.comresearchgate.net For instance, a high-resolution LC-MS method has been developed for the simultaneous quantification of 11 synthetic progestins, including cyproterone acetate, using their corresponding deuterated internal standards like Cyproterone Acetate-d3 to ensure accuracy. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Cyproterone Acetate-d3 (Major)
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₆D₃ClO₄ | veeprho.comlgcstandards.com |
| Molecular Weight | 419.96 g/mol | veeprho.comscbt.com |
| Appearance | White to off-white/light yellow solid | scbt.com |
| Solubility | Slightly soluble in Chloroform and Methanol | usbio.netscbt.com |
| Purity | >95% | lgcstandards.com |
| Unlabeled CAS Number | 427-51-0 | medchemexpress.comscbt.com |
Table 2: Analytical Application of Cyproterone Acetate-d3 (Major)
| Application | Technique | Purpose | Key Findings | Source(s) |
| Internal Standard | LC-MS/MS | Accurate quantification of cyproterone acetate in biological samples (e.g., plasma). | Enables precise measurement for pharmacokinetic studies and therapeutic drug monitoring by correcting for matrix effects and variations during sample processing and analysis. | veeprho.comresearchgate.netmedchemexpress.com |
| Metabolic Research | Mass Spectrometry | Tracing and quantifying metabolites of cyproterone acetate. | Improves the accuracy of identifying and measuring metabolic products. | veeprho.commedchemexpress.com |
| Therapeutic Drug Monitoring | LC-MS | Ensures reliable analysis in clinical settings. | Facilitates the accurate determination of drug concentrations in patients. | veeprho.commedchemexpress.com |
Properties
Molecular Formula |
C₂₄H₂₆D₃ClO₄ |
|---|---|
Molecular Weight |
419.96 |
Synonyms |
(1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3’H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione-d3; 1,2α-Methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-Acetate-d3; 6-Chloro-17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate-d3; Androcur- |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds
The introduction of deuterium into steroid molecules can be accomplished through a variety of methods, each offering different levels of regio- and stereoselectivity. These methods are crucial for creating isotopically labeled internal standards and for studying reaction mechanisms and metabolic pathways.
Achieving regio- and stereoselectivity in the deuteration of complex molecules like steroids is a significant synthetic challenge. One common approach involves the reduction of a specific functional group with a deuterium source. For instance, the selective hydrogenation of a carbon-carbon double bond using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) can introduce deuterium atoms at specific positions with a defined stereochemistry iaea.org. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the addition.
Another strategy involves the stereoselective reduction of a ketone to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The stereochemistry of the resulting deuterated alcohol is influenced by the steric environment around the carbonyl group and the specific reducing agent used.
Deuterium exchange reactions offer a direct method for replacing hydrogen atoms with deuterium. These reactions are often catalyzed by acids or bases and rely on the acidity or basicity of the protons to be exchanged. For steroids, protons alpha to a carbonyl group are susceptible to base-catalyzed enolization and subsequent exchange with deuterium from a deuterated solvent like D₂O. This method can be used to introduce deuterium at specific positions adjacent to keto groups within the steroid nucleus. However, controlling the regioselectivity of such exchanges can be challenging if multiple acidic protons are present.
The synthesis of Cyproterone (B1669671) Acetate (B1210297) itself is a complex, multi-step process that starts from more readily available steroid precursors google.com. The core structure is typically built up through a series of reactions that may include dehydrogenation, epoxidation, and the introduction of the characteristic cyclopropane (B1198618) ring google.com.
For the synthesis of Cyproterone Acetate-d3 (Major), the final step involves the acetylation of the 17-hydroxyl group of the cyproterone precursor. This is achieved using a deuterated acetylating agent, most commonly acetic anhydride-d6 (Ac₂O-d6) cdnsciencepub.com. The reaction is typically carried out in the presence of a base, such as pyridine, which also acts as a solvent researchgate.netnih.gov. The use of acetic anhydride-d6 ensures the specific incorporation of three deuterium atoms into the acetate moiety.
A general representation of this final step is as follows:
Cyproterone + Acetic Anhydride-d6 → Cyproterone Acetate-d3 + Acetic Acid-d3
This method is highly efficient and provides excellent isotopic enrichment at the desired position without affecting the rest of the steroid structure.
| Reactant | Reagent | Product | Description |
| Cyproterone | Acetic Anhydride-d6, Pyridine | Cyproterone Acetate-d3 | Acetylation of the 17-hydroxyl group with deuterated acetic anhydride (B1165640) to introduce the d3-acetate group. |
Characterization and Purity Assessment of Deuterated Compounds
The successful synthesis of Cyproterone Acetate-d3 requires rigorous characterization to confirm the location and extent of deuterium incorporation, as well as to assess its chemical purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise location of deuterium atoms. In the ¹H NMR spectrum of Cyproterone Acetate-d3, the characteristic singlet corresponding to the acetyl methyl protons would be absent, providing clear evidence of successful deuteration. The integration of the remaining proton signals would be consistent with the unlabeled part of the molecule. ¹³C NMR spectroscopy can also be used, where the carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift would be slightly altered compared to the unlabeled compound.
Infrared (IR) Spectroscopy can also provide evidence of deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The IR spectrum of Cyproterone Acetate-d3 would be expected to show characteristic C-D stretching bands, which would be absent in the spectrum of the unlabeled compound mdpi.com.
Mass Spectrometry (MS) is essential for confirming the isotopic enrichment of the final product. The molecular ion peak in the mass spectrum of Cyproterone Acetate-d3 will be shifted by +3 mass units compared to the unlabeled Cyproterone Acetate, corresponding to the three deuterium atoms medchemexpress.com. The fragmentation pattern can also provide information about the location of the deuterium atoms.
| Technique | Expected Observation for Cyproterone Acetate-d3 |
| ¹H NMR | Absence of the singlet for the acetyl methyl protons. |
| ¹³C NMR | Altered chemical shift and multiplicity for the acetyl methyl carbon. |
| IR Spectroscopy | Presence of C-D stretching bands around 2100-2250 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. |
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the chemical purity of Cyproterone Acetate and its deuterated analog iaea.orgmedchemexpress.comnih.gov. Reversed-phase HPLC with a C18 column is a common method, using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water medchemexpress.com. The purity is determined by integrating the peak area of the main compound and any impurities. The deuterated and unlabeled compounds may have slightly different retention times due to the isotopic effect, but they can generally be well-separated from other impurities nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both purity analysis and confirmation of isotopic labeling nih.govnih.gov. After appropriate derivatization, GC can separate Cyproterone Acetate from any volatile impurities. The coupled mass spectrometer provides confirmation of the identity of the peaks and the isotopic composition of the main product.
Considerations for Isotopic Labeling Patterns (e.g., -d3, -¹³C₂,d₃)
The choice of isotopic labeling pattern for a molecule like cyproterone acetate is primarily dictated by its intended application, which is most commonly as an internal standard for quantitative analysis by mass spectrometry. Several factors are considered when selecting a specific labeling pattern, such as -d3 or -¹³C₂,d₃, to ensure the accuracy and reliability of the analytical method.
Key Considerations for Isotopic Labeling:
Mass Shift: The labeled internal standard must have a sufficiently different mass-to-charge ratio (m/z) from the unlabeled analyte to be distinguished by the mass spectrometer. A mass shift of at least 3 atomic mass units (amu) is generally preferred to minimize isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard nih.govacs.orgnih.gov. Cyproterone acetate contains a chlorine atom, which has a significant natural isotope, ³⁷Cl, contributing to the M+2 peak of the unlabeled analyte. Therefore, a larger mass shift in the internal standard is beneficial.
Isotopic Stability: The isotopic labels must be chemically stable and not prone to exchange with protons from the solvent or matrix. Deuterium atoms attached to carbon are generally stable, but those on heteroatoms can be labile researchgate.net. In Cyproterone Acetate-d3, the deuterium atoms are on a methyl group, which is a stable position. ¹³C labels are inherently stable and not susceptible to exchange caymanchem.comukisotope.comresearchgate.netsigmaaldrich.com.
Chromatographic Behavior: Ideally, the isotopically labeled internal standard should co-elute with the unlabeled analyte in liquid chromatography researchgate.net. Deuteration can sometimes lead to a slight change in polarity and retention time, known as the "isotope effect," which can cause partial separation of the analyte and the internal standard researchgate.netscispace.comnih.gov. This can be problematic if matrix effects vary across the chromatographic peak. ¹³C-labeled standards, having a smaller relative mass difference, are less likely to exhibit significant chromatographic shifts and are therefore often preferred caymanchem.comresearchgate.netnih.gov.
Cost and Availability: The synthesis of isotopically labeled compounds can be expensive, with the cost generally increasing with the complexity of the labeling pattern and the number of labeled atoms. Deuterated reagents are often more readily available and less expensive than their ¹³C-labeled counterparts caymanchem.com.
The following table summarizes the properties and key considerations for different isotopic labeling patterns of cyproterone acetate:
| Labeling Pattern | Mass Shift (amu) | Isotopic Stability | Potential for Chromatographic Shift | Relative Cost | Key Considerations |
| -d3 | +3 | High | Possible | Lower | Cost-effective, but potential for isotope effects and isotopic crosstalk. |
| -¹³C₂,d₃ | +5 | Very High | Minimal | Higher | "Gold standard" with minimal isotope effects and reduced risk of crosstalk, but at a higher cost. |
In the context of Cyproterone Acetate-d3, the three deuterium atoms on the acetate group provide a +3 amu mass shift. While generally sufficient, the presence of chlorine in the molecule means that careful selection of mass transitions for monitoring in tandem mass spectrometry (MS/MS) is necessary to avoid interference from the natural isotopic distribution of the unlabeled analyte.
The -¹³C₂,d₃ labeling pattern offers a greater mass shift of +5 amu, which further reduces the potential for isotopic crosstalk. The combination of ¹³C and deuterium labels provides a robust internal standard with physicochemical properties that are virtually identical to the unlabeled analyte, leading to co-elution and more accurate correction for matrix effects and ionization suppression in LC-MS analysis caymanchem.comukisotope.comresearchgate.netsigmaaldrich.com. However, the synthesis of this isotopologue is more complex and costly.
Advanced Analytical Applications
Utility as an Internal Standard in Quantitative Bioanalysis
Cyproterone (B1669671) Acetate-d3 is widely utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography methods, enabling the precise quantification of Cyproterone Acetate (B1210297) in biological samples. veeprho.com
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, Cyproterone Acetate-d3) to a sample containing the analyte of interest (Cyproterone Acetate). The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves chemically and physically identically to the native analyte throughout the analytical process, including extraction, chromatography, and ionization.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations or losses encountered during sample preparation and analysis are effectively canceled out. This results in a highly accurate and precise quantification of the analyte, as the ratio of the two species remains constant regardless of sample-to-sample variations.
Role in Overcoming Matrix Effects and Ion Suppression
In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological samples such as plasma, the presence of endogenous components can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like Cyproterone Acetate-d3 is the most effective strategy to compensate for these matrix effects. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected, leading to reliable and accurate quantification even in the presence of significant matrix interference.
Mass Spectrometry-Based Quantification Methodologies
The quantification of Cyproterone Acetate in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method for Cyproterone Acetate quantification involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Effective chromatographic separation is crucial to resolve Cyproterone Acetate and its internal standard, Cyproterone Acetate-d3, from other endogenous components in the sample matrix. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). The choice of the analytical column and mobile phase composition are critical parameters that are optimized to achieve good peak shape, resolution, and retention time.
Several studies have detailed various chromatographic conditions for the analysis of Cyproterone Acetate. A common approach involves the use of a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often with the addition of a modifier like formic acid to improve ionization efficiency. uliege.benih.gov
Interactive Table: Chromatographic Conditions for Cyproterone Acetate Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analytical Column | LiChrospher RP-4 ADS (pre-column), Octadecyl silica (B1680970) (analytical) uliege.benih.gov | C18 column nih.gov | Newcrom R1 sielc.com |
| Mobile Phase | Water, acetonitrile, and formic acid (90:10:0.1 v/v/v) for washing; Water, methanol, and formic acid (10:90:0.1 v/v/v) for elution uliege.benih.gov | Not specified nih.gov | Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) sielc.com |
| Flow Rate | 300 µL/min uliege.benih.gov | Not specified | Not specified |
Tandem mass spectrometry is employed for the selective detection and quantification of Cyproterone Acetate and Cyproterone Acetate-d3. The analytes are typically ionized using electrospray ionization (ESI) in the positive ion mode. uliege.benih.gov In the mass spectrometer, the precursor ions (protonated molecules) of the analytes are selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to the product ion is monitored for quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
The specific mass-to-charge ratios (m/z) of the precursor and product ions are crucial for the selectivity of the method. For Cyproterone Acetate, the pseudomolecular ion is typically observed at an m/z of 417.4, which then fragments to a daughter ion at m/z 357.4. uliege.benih.gov For the deuterated internal standard, Cyproterone Acetate-d3, the precursor ion would be expected to have an m/z of approximately 420.4, reflecting the addition of three deuterium (B1214612) atoms.
Interactive Table: Mass Spectrometric Parameters for Cyproterone Acetate and its d3-analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cyproterone Acetate | 417.4 uliege.benih.gov | 357.4 uliege.benih.gov | ESI Positive uliege.benih.gov |
| Cyproterone Acetate-d3 | ~420.4 | Not specified | ESI Positive |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a preferred method for the detection and analysis of steroids. epfl.ch However, its application to compounds like cyproterone acetate can present challenges. A significant consideration is that many steroids require a chemical derivatization step to increase their volatility and thermal stability, which is necessary for GC analysis. epfl.ch This adds complexity and potential variability to the sample preparation process. Furthermore, thermal decomposition of analytes in the high-temperature environment of the GC injector can be a concern for certain steroid structures. Consequently, while GC-MS has been instrumental in steroid metabolism studies, it has been increasingly surpassed by liquid chromatography-mass spectrometry (LC-MS) techniques for the bioanalysis of such compounds. epfl.ch
High-Resolution Mass Spectrometry Applications
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, has become a powerful tool for both qualitative and quantitative analysis. epfl.ch Instruments like the QExactive, which combines a quadrupole for ion filtering with an Orbitrap analyzer for high-resolution mass detection, offer significant advantages for steroid analysis. epfl.ch
In the context of analyzing progestins, HRMS provides high selectivity, which is crucial when dealing with complex biological matrices like plasma. epfl.ch By operating in a high-resolution mode (e.g., 70,000), analysts can more effectively distinguish the target analyte from background interferences. epfl.ch Unlike triple quadrupole mass spectrometers (QqQ-MS) that rely on monitoring specific, pre-defined fragmentation patterns (Multiple Reaction Monitoring or MRM), HRMS instruments can operate in full scan mode. epfl.ch This capability not only allows for the quantification of target compounds but also enables the detection of novel or unexpected metabolites, offering a broader analytical perspective. epfl.ch The use of HRMS can also simplify method development, as it eliminates the need for cumbersome optimization of reaction monitoring transitions. epfl.ch
A high-resolution LC-MS method using Cyproterone Acetate-d3 as an internal standard has been developed for the simultaneous quantification of multiple progestins and endogenous steroids in small sample volumes. epfl.ch
| Parameter | Instrument/Technique | Advantage for Cyproterone Acetate Analysis | Source |
| Technology | Quadrupole-Orbitrap (QExactive) | Combines ion filtering with high-resolution analysis. | epfl.ch |
| Mode | Full Scan (FS) / Targeted SIM (tSIM) | Allows for detection of novel compounds and high selectivity. | epfl.ch |
| Resolution | 70,000 | Increases selectivity in complex biological backgrounds. | epfl.ch |
| Method Setup | Easier setup and transfer | Lacks cumbersome reaction monitoring optimization compared to QqQ-MS. | epfl.ch |
Method Validation in Research Contexts
The validation of analytical methods is a prerequisite for their application in research, ensuring that the data generated is reliable and reproducible. Cyproterone Acetate-d3 is integral to this process, acting as an internal standard to confirm the method's performance across several key parameters.
Assessment of Accuracy and Precision
Accuracy refers to the closeness of a measured value to a known true value, while precision describes the closeness of repeated measurements to each other. In method validation, these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels. For a high-resolution LC-MS method quantifying cyproterone acetate, acceptance criteria for accuracy (expressed as % bias) and precision (expressed as relative standard deviation, % RSD) are established. For instance, a validated method specified that the % bias should be within ±20% and the % RSD should not exceed 10% at the limit of quantification. epfl.ch Instrumental precision is further broken down into repeatability (intra-day precision) and inter-day precision to assess performance over short and longer periods. umweltbundesamt.de
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Accuracy (% Bias) | Within ±20% | Measures the systematic error of the method. |
| Precision (% RSD) | ≤ 10-15% | Measures the random error and reproducibility of the method. |
| Intra-day Precision | Assessed by 6 repeat injections on the same day. | Evaluates short-term instrument performance. |
| Inter-day Precision | Assessed over 4 different days. | Evaluates long-term method robustness. |
Determination of Limits of Quantification and Detection
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. sci-hub.se For methods quantifying cyproterone acetate, the lower limit of quantification (LLOQ) is a critical parameter, especially when analyzing biological samples where concentrations can be very low. In a validated high-resolution LC-MS method, the LLOQ for cyproterone acetate was determined to be 19.5 pg/mL. epfl.ch This level of sensitivity is comparable to other published LC-MS/MS methods and is sufficient for quantification in clinically relevant concentration ranges. epfl.ch
| Analyte | Method | Matrix | LLOQ | Source |
| Cyproterone Acetate | HR-LC-MS | Human Serum | 19.5 pg/mL | epfl.ch |
Evaluation of Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. epfl.ch Specificity is the ultimate measure of selectivity. The use of mass spectrometry, particularly HRMS, provides high selectivity. epfl.ch This is a distinct advantage over older techniques like immunoassays, which can suffer from cross-reactivity with structurally similar compounds, leading to inaccurate results in complex matrices like plasma and urine. epfl.ch The validation process for selectivity involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its deuterated internal standard. epfl.ch
Applications in Biological Matrices for Research Purposes
Cyproterone Acetate-d3 is frequently used as an internal standard for the quantification of cyproterone acetate in various biological matrices for research purposes. Its role is to correct for analyte loss during sample preparation and for variations in instrument response due to matrix effects. This is particularly important in complex matrices like human and mouse plasma, where endogenous substances can interfere with the ionization process. epfl.ch
A validated high-resolution LC-MS method has been successfully applied to measure levels of cyproterone acetate and other progestins in human plasma samples from women taking oral contraceptives. epfl.ch This type of research requires high-throughput and sensitive methods to correlate plasma progestin levels with clinical parameters and study their effects on disease risk. epfl.ch The ability to use small sample volumes (e.g., <100 µl of plasma) is another key advantage, especially in studies involving mice or pediatric samples. epfl.ch The use of Cyproterone Acetate-d3 ensures the accuracy of these measurements, which is fundamental to the integrity of the research findings.
Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is crucial for removing interfering substances from complex matrices like plasma, serum, or tissue, thereby enhancing the sensitivity and reliability of the analytical method. thermofisher.com The primary techniques employed for the extraction and purification of Cyproterone Acetate, and by extension its deuterated internal standard, are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) is a chromatographic technique used to separate compounds from a mixture. scientificlabs.com It is widely utilized for its efficiency and the ability to provide cleaner extracts compared to other methods. thermofisher.com Automated online SPE methods have been developed for the analysis of Cyproterone Acetate in human plasma, significantly improving sample throughput. researchgate.netnih.gov In one such method, a small plasma sample is directly injected onto a pre-column for clean-up before being transferred to the analytical column. nih.govnih.gov
Studies have shown that SPE can effectively extract and recover steroid hormones from cell culture media, positioning it as a viable alternative to traditional LLE. nih.gov
Table 1: Example of an Automated Online SPE Method for Cyproterone Acetate in Human Plasma
| Parameter | Description |
|---|---|
| Sample Volume | 30 µL of plasma nih.gov |
| Pre-column (SPE) | LiChrospher RP-4 ADS (25 mm x 2 mm) nih.gov |
| Washing Liquid | Water, acetonitrile, and formic acid (90:10:0.1 v/v/v), adjusted to pH 4.0 nih.gov |
| Elution Mode | Back-flush nih.gov |
| Elution Mobile Phase | Water, methanol, and formic acid (10:90:0.1 v/v/v) nih.gov |
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids. fda.gov For the analysis of Cyproterone Acetate in human plasma, LLE has been successfully applied to achieve high recovery rates. nih.gov This technique is often combined with other methods, such as protein precipitation, to handle complex samples like serum. In this combined approach, a precipitating agent like acetonitrile is first added to remove proteins, followed by extraction of the supernatant with an organic solvent. synnovis.co.uk
For tissue samples, such as skin, a multi-step extraction process is necessary. This can involve homogenization of the tissue, followed by extraction with an organic solvent like methanol, and subsequent centrifugation and evaporation steps to isolate the analyte. researchgate.net
Table 2: Liquid-Liquid Extraction Recovery of Cyproterone Acetate from Human Plasma
| Concentration Level | Mean Recovery (%) |
|---|---|
| Low | 109.0% nih.gov |
| Medium | 107.7% nih.gov |
Analytical Method Development for Complex Biological Systems
Developing robust analytical methods for quantifying compounds in complex biological systems like plasma is a significant challenge due to the presence of numerous endogenous components that can interfere with the analysis (matrix effects). High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific determination of Cyproterone Acetate, where Cyproterone Acetate-d3 serves as an ideal internal standard. veeprho.comnih.govnih.gov
The development of these methods involves optimizing several key stages: chromatographic separation, ionization, and mass spectrometric detection.
Chromatographic Separation: Reversed-phase HPLC is commonly used, employing columns such as C18 or octadecyl silica. nih.govnih.govnih.gov The mobile phase composition is optimized to achieve good separation of the analyte from matrix components. Simple mobile phases, such as a mixture of acetonitrile and water, have been shown to be effective. nih.govresearchgate.net
Ionization and Mass Spectrometric Detection: Various ionization techniques are employed to generate ions for mass analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are two common methods used for Cyproterone Acetate. nih.govnih.gov Tandem mass spectrometry (MS/MS) is used for detection, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. nih.govsynnovis.co.uk This allows for accurate quantification even at very low concentrations. For instance, a method using online SPE with LC-MS/MS achieved a limit of quantification (LOQ) of 300 pg/mL for Cyproterone Acetate in human plasma. nih.gov
Table 3: Example of LC-MS/MS Parameters for Cyproterone Acetate Analysis
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govnih.gov |
| Chromatography | Reversed-phase on an octadecyl silica stationary phase nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode nih.gov or Atmospheric Pressure Photoionization (APPI) nih.gov |
| Precursor Ion (CPA) | m/z 417.4 nih.gov |
| Product Ion (CPA) | m/z 357.4 nih.gov |
| Internal Standard | Medroxyprogesterone Acetate (MPA) or a deuterated standard like Cyproterone Acetate-d3 veeprho.comnih.gov |
Method validation is a critical part of the development process, assessing parameters such as linearity, accuracy, precision, and selectivity to ensure the method is reliable for its intended purpose. nih.govresearchgate.net The use of a deuterated internal standard like Cyproterone Acetate-d3 is fundamental to achieving the high levels of accuracy and precision required for bioanalytical methods in complex matrices.
Metabolic Pathway Elucidation and Biotransformation Studies
Tracing Metabolic Fates Using Deuterated Cyproterone (B1669671) Acetate (B1210297)
Stable isotope-labeled compounds are essential tools in metabolic research. Cyproterone Acetate-d3, a deuterium-labeled analog of Cyproterone Acetate, serves as a critical internal standard for analytical and pharmacokinetic studies. veeprho.commedchemexpress.com The incorporation of deuterium (B1214612) atoms creates a compound that is chemically identical to the parent drug but has a higher molecular weight. medchemexpress.com This property allows for its clear distinction from the unlabeled drug in mass spectrometry and liquid chromatography analyses. veeprho.com The use of Cyproterone Acetate-d3 improves the accuracy and precision of quantifying Cyproterone Acetate and its metabolites in biological samples, which is fundamental for therapeutic drug monitoring and detailed pharmacokinetic research. veeprho.com
Identification and Characterization of Metabolites
Cyproterone Acetate undergoes extensive metabolism, leading to the formation of several derivatives. These metabolic processes include hydroxylations and conjugations. nih.gov
The principal metabolic pathway for Cyproterone Acetate is hydroxylation, which results in the formation of 15β-hydroxycyproterone acetate (15β-OH-CPA). nih.govwikipedia.org This compound is considered the major active metabolite. nih.govwikipedia.orgdrugbank.com During treatment with Cyproterone Acetate, the circulating concentrations of 15β-OH-CPA are found to be approximately twice those of the parent compound. wikiwand.com
While 15β-OH-CPA retains antiandrogenic activity similar to or even greater than Cyproterone Acetate, its progestational activity is significantly reduced, at only about 10% of the parent compound's potency. drugbank.comwikiwand.com Like its parent compound, 15β-OH-CPA also exhibits some glucocorticoid activity. wikiwand.com The terminal half-life of this metabolite in serum is dictated by its rate of formation from Cyproterone Acetate rather than its own rate of elimination. nih.gov
Table 1: Comparison of Cyproterone Acetate and its Major Metabolite
| Feature | Cyproterone Acetate (CPA) | 15β-Hydroxycyproterone Acetate (15β-OH-CPA) |
|---|---|---|
| Metabolic Relationship | Parent Compound | Major Active Metabolite wikipedia.orgdrugbank.com |
| Relative Serum Levels | Lower | Approximately twice the concentration of CPA during therapy wikiwand.com |
| Antiandrogenic Activity | Potent | Similar or greater than CPA wikiwand.com |
| Progestational Activity | Potent | Approximately 10% of CPA's activity drugbank.comwikiwand.com |
| Glucocorticoid Activity | Present at high doses | Present wikiwand.com |
Besides the primary 15β-hydroxylation pathway, Cyproterone Acetate is metabolized into other products. One such metabolite, identified in the bile of female rats, is 3α-hydroxy-cyproterone acetate. nih.gov Studies have shown that this metabolite, along with other unidentified reactive metabolites in bile extracts, has the potential to form DNA adducts in vitro. nih.gov
Other proposed bioactivation pathways involve the reduction of the keto group at the C-3 position, followed by sulfonation of the resulting hydroxysteroid. nih.gov This sulfoconjugation pathway is believed to be essential in the activation of Cyproterone Acetate to genotoxic metabolites that can bind to DNA. nih.gov In agricultural soils, biotransformation pathways for Cyproterone Acetate include C3 reduction, hydrogenation, and hydroxylation. nih.gov
In Vitro Metabolic Investigations
In vitro systems are indispensable for studying the specific enzymes and cellular processes involved in drug metabolism, providing a controlled environment to investigate mechanisms of biotransformation.
The metabolism of Cyproterone Acetate is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov Specifically, the CYP3A4 isozyme is responsible for the conversion of Cyproterone Acetate into its main metabolite, 15β-hydroxycyproterone acetate. nih.govwikipedia.orgdrugbank.comresearchgate.net The co-administration of Cyproterone Acetate with drugs that inhibit CYP3A4 may therefore increase its potency. wikipedia.org
In addition to CYP enzymes, other enzyme systems are implicated in the bioactivation of Cyproterone Acetate. Studies suggest that hydroxysteroid sulfotransferases play a decisive role in its activation to DNA-binding metabolites. nih.gov This process also appears to require reductases, as indicated by the need for cofactors like NADPH or NADH. nih.gov In mice, treatment with Cyproterone Acetate has been shown to induce cytochrome P450 enzymes, particularly isozymes 2B1/2 and 3A1. nih.gov
Metabolic studies of Cyproterone Acetate frequently employ cell cultures and subcellular fractions to model in vivo processes. Primary cultures of rat hepatocytes have been used extensively to investigate the formation of DNA-reactive intermediates and DNA adducts, confirming that specific metabolic activation of the compound occurs within these liver cells. nih.govoup.comoup.com
Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard tool for studying drug metabolism. pharmaron.com Research using liver microsomes from mice has been part of investigations into the hepatic effects of Cyproterone Acetate. nih.gov Furthermore, innovative in vitro systems have been developed for producing metabolites. For example, a whole-cell system using the bacterium Bacillus megaterium genetically engineered to express the CYP106A2 enzyme has been successfully used to convert Cyproterone Acetate into 15β-hydroxycyproterone acetate, demonstrating an efficient method for metabolite production. d-nb.inforesearchgate.net
Table 2: Summary of Findings from In Vitro Metabolic Studies
| In Vitro System | Organism/Source | Key Findings |
|---|---|---|
| Primary Hepatocytes | Rat | Demonstrated formation of DNA adducts and DNA repair synthesis, indicating metabolic activation to genotoxic intermediates. nih.govoup.comoup.com |
| Liver Microsomes | Mouse | Used to assess the induction of cytochrome P450 enzymes and other hepatic effects. nih.gov |
| Recombinant Whole-Cells | Bacillus megaterium | Successfully converted Cyproterone Acetate to its main human metabolite, 15β-hydroxycyproterone acetate, via the expressed CYP106A2 enzyme. d-nb.inforesearchgate.net |
| Cytosol Fractions | Rat Liver | Showed that DNA binding of metabolites requires cytosol, sulfotransferase cofactors (PAPS), and reductase cofactors (NADPH/NADH). nih.gov |
Evaluation of Substrate Concentrations and Reaction Kinetics
The study of reaction kinetics is fundamental to understanding the metabolic fate of Cyproterone Acetate. In vitro studies using Cyproterone Acetate with the enzyme CYP106A2, a regio- and stereoselective 15β-hydroxylase from Bacillus megaterium, provide critical insights into how substrate concentration affects biotransformation.
| Substrate Concentration Range | Observation | Implication |
|---|---|---|
| 50 μM to 1.2 mM | Reaction rate varies with substrate concentration. | Standard enzyme kinetics apply at lower concentrations. |
| ≥ 200 μM | Product concentration plateaus and does not exceed 200 μM. | Enzyme is subject to product inhibition at higher concentrations. |
In Vivo Metabolic Research in Animal Models
In vivo studies using animal models are essential for understanding the physiological and biochemical effects of a compound within a living system. Research on male Wistar rats treated with Cyproterone Acetate provides valuable data on its metabolic impact.
In a study where rats were administered Cyproterone Acetate for three weeks, significant physiological changes were observed. nih.gov Animals treated with either 2 mg/day or 6 mg/day of Cyproterone Acetate showed a significant decrease in adrenal gland weight compared to untreated controls. nih.gov Furthermore, plasma concentrations of corticosterone (B1669441) were also significantly lower in the treated groups. nih.gov
These findings suggest that Cyproterone Acetate can induce adrenal insufficiency. The mechanism appears to involve the inhibition of steroid biosynthesis, as in vitro analysis demonstrated that Cyproterone Acetate inhibits the rat adrenal 3β-hydroxysteroid dehydrogenase-5-ene,4-ene-isomerase enzyme complex. nih.gov The analysis of reaction rates pointed towards an uncompetitive mode of inhibition. nih.gov This in vivo research highlights the compound's direct impact on critical metabolic pathways related to steroid synthesis.
| Parameter | Dosage | Observed Effect | Reference |
|---|---|---|---|
| Adrenal Gland Weight | 2 mg/day or 6 mg/day | Significantly decreased | nih.gov |
| Plasma Corticosterone | 2 mg/day or 6 mg/day | Significantly decreased | nih.gov |
| Enzyme Inhibition | N/A (in vitro) | Inhibited 3β-hydroxysteroid dehydrogenase complex | nih.gov |
Investigation of Kinetic Isotope Effects (KIE)
The use of isotopically labeled compounds, such as Cyproterone Acetate-d3, is a powerful tool in mechanistic enzymology. Deuterium labeling, in particular, can significantly alter the rate of a chemical reaction if the bond to the isotope is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about reaction mechanisms. nih.govwikipedia.org
Cyproterone Acetate-d3 is a deuterated form of Cyproterone Acetate. medchemexpress.com The substitution of hydrogen with deuterium, a heavier isotope, can affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The primary metabolic pathways for Cyproterone Acetate include hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4) and hydrolysis of the acetate ester. wikipedia.orgdrugbank.com
Investigating the KIE of Cyproterone Acetate-d3 can elucidate the mechanism of these transformations. A primary KIE (where the ratio of reaction rates, kH/kD, is significantly greater than 1) would be observed if a carbon-hydrogen bond at the site of deuteration is cleaved during the rate-limiting step of the reaction. libretexts.org For instance, if the deuteration is on the steroid backbone at a site of hydroxylation, a large KIE would implicate C-H bond cleavage as the rate-determining step in the CYP450-mediated oxidation.
Conversely, if the deuterium atoms are on the acetate group, a KIE study would probe the mechanism of ester hydrolysis. The absence of a significant KIE would suggest that the cleavage of the ester bond, rather than a C-H bond on the acetyl group, is the rate-limiting part of that metabolic step. Therefore, the use of Cyproterone Acetate-d3 in metabolic studies is crucial for detailing the precise sequence and energetics of its biotransformation pathways. nih.gov
Molecular and Cellular Mechanistic Investigations
Receptor Interaction Studies
Cyproterone (B1669671) Acetate (B1210297) (CPA) is a synthetic steroidal compound with a multi-faceted interaction profile with various nuclear receptors. Its therapeutic effects and physiological responses are primarily dictated by its binding affinity and functional activity at these receptor sites.
Androgen Receptor Binding and Antagonism
Cyproterone Acetate is a potent anti-androgen, a property conferred by its direct competitive antagonism of the Androgen Receptor (AR). It effectively blocks the binding of endogenous androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), to the AR. This competitive inhibition prevents the receptor from undergoing the conformational changes necessary for its activation and subsequent translocation to the nucleus, thereby inhibiting androgen-mediated gene transcription.
Studies have demonstrated that Cyproterone Acetate binds to the AR with high affinity. This binding prevents the translocation of the androgen receptor to the nucleus, which is a critical step in androgen action. nih.gov In vitro and in vivo experiments in rat prostate tissue have shown that while testosterone administration leads to an increase in nuclear AR levels and a depletion of cytosolic receptors, treatment with Cyproterone Acetate does not induce this nuclear translocation. nih.gov Even in the presence of testosterone, Cyproterone Acetate can partially inhibit the depletion of cytosolic AR and the accumulation of nuclear AR. nih.gov
| Receptor Interaction | Finding |
| Androgen Receptor | Competitive antagonist |
| Mechanism | Blocks binding of testosterone and DHT |
| Cellular Effect | Prevents nuclear translocation of the Androgen Receptor nih.gov |
Progesterone (B1679170) Receptor Agonism
The activation of the Progesterone Receptor by Cyproterone Acetate leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in the suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion, which in turn reduces the production of androgens in the testes.
| Receptor Interaction | Finding |
| Progesterone Receptor | Agonist |
| Mechanism | Binds to and activates the Progesterone Receptor |
| Physiological Effect | Suppresses gonadotropin secretion, leading to reduced androgen production |
Glucocorticoid Receptor Affinity
Cyproterone Acetate also possesses a notable affinity for the Glucocorticoid Receptor (GR), where it can act as a partial agonist. This interaction is generally weaker than its effects on the androgen and progesterone receptors. The clinical significance of this glucocorticoid activity is most relevant at higher therapeutic doses. The binding of Cyproterone Acetate to the GR can lead to weak cortisol-like effects.
| Receptor Interaction | Finding |
| Glucocorticoid Receptor | Partial agonist |
| Activity | Weaker than its effects on androgen and progesterone receptors |
| Clinical Relevance | More pronounced at higher doses, can lead to weak cortisol-like effects |
Exploration of Non-Canonical Receptor Interactions (e.g., Opiate Receptors)
Intriguingly, research has explored the interaction of Cyproterone Acetate with receptors outside of the classic steroid hormone receptor family. One such area of investigation has been its potential interaction with opiate receptors. A study investigating the binding of [3H]diprenorphine to mouse brain membranes found that Cyproterone Acetate could inhibit this binding. This suggests that Cyproterone Acetate may directly interact with opiate receptors, independent of its well-established effects on intracellular androgen receptors.
| Receptor Interaction | Finding |
| Opiate Receptors | Evidence of direct binding |
| Mechanism | Inhibited the binding of [3H]diprenorphine to mouse brain membranes |
| Implication | Suggests a non-canonical mechanism of action independent of steroid receptors |
Cellular and Molecular Responses in Model Systems
The interaction of Cyproterone Acetate with its primary receptor targets initiates a cascade of cellular and molecular events that ultimately modulate gene expression and protein regulation, leading to its diverse physiological effects.
Effects on Gene Expression and Protein Regulation
As a modulator of nuclear receptors, Cyproterone Acetate directly influences the transcription of target genes. By preventing the nuclear translocation of the Androgen Receptor, it inhibits the expression of androgen-dependent genes. nih.gov For example, in the testes of adult male rats, oral administration of Cyproterone Acetate has been shown to reduce the expression of the protamine gene, which is crucial for sperm chromatin condensation. nih.gov This treatment also led to a significant reduction in the expression of Androgen-Binding Protein (ABP). nih.gov
Furthermore, Cyproterone Acetate can act as a disruptor of the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating cellular responses to environmental toxins. In mouse Hepa-1c1c7 cells, Cyproterone Acetate was found to induce the expression of CYP1A1, a target gene of the AhR, and promote the nuclear localization of AhR. nih.gov Conversely, in human HepG2 and MCF7 cells, it suppressed CYP1A1 mRNA expression, indicating a species-specific effect. nih.gov
Recent studies have also elucidated the role of Cyproterone Acetate in modulating specific signaling pathways. In a model of hyperandrogen-induced pyroptosis in ovarian granulosa cells, Cyproterone Acetate was shown to alleviate this programmed cell death by mediating the IRE1α signaling pathway. nih.govnih.gov Treatment with Cyproterone Acetate resulted in a significant decrease in the expression of pyroptosis-related proteins. nih.gov
| Cellular Response | Effect of Cyproterone Acetate | Model System |
| Gene Expression | Reduced protamine and Androgen-Binding Protein expression nih.gov | Adult Male Rat Testis nih.gov |
| Gene Expression | Induced CYP1A1 expression nih.gov | Mouse Hepa-1c1c7 cells nih.gov |
| Gene Expression | Suppressed CYP1A1 mRNA expression nih.gov | Human HepG2 and MCF7 cells nih.gov |
| Protein Regulation | Decreased expression of pyroptosis-related proteins nih.gov | Ovarian Granulosa Cells nih.gov |
| Signaling Pathway | Alleviated activation of the IRE1α signaling pathway nih.govnih.gov | Ovarian Granulosa Cells nih.govnih.gov |
Modulation of Cellular Signaling Pathways
Cyproterone Acetate (CPA), the non-deuterated parent compound of Cyproterone Acetate-d3, exerts its effects by modulating several key cellular signaling pathways. As a deuterated analog, Cyproterone Acetate-d3 is anticipated to interact with the same pathways, with potential differences in the magnitude and duration of its effects due to altered metabolism.
The primary mechanism of CPA is the competitive antagonism of the androgen receptor (AR). drugbank.compatsnap.com By binding to the AR, it prevents endogenous androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting the transcription of androgen-responsive genes. patsnap.comnih.gov This blockade of androgen signaling is fundamental to its action in androgen-dependent conditions. drugbank.com Studies have shown that CPA not only binds to the AR but also prevents its translocation to the nucleus, a critical step for its function as a transcription factor. nih.gov
Beyond its direct impact on the AR pathway, CPA has been shown to influence other signaling cascades:
TRAIL-Induced Apoptosis Pathway : In androgen-independent prostate cancer cells, CPA can enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization is achieved by upregulating the expression of Death Receptor 5 (DR5). The mechanism involves an increase in the expression of the transcription factor CCAAT-enhancer-binding protein homologous protein (CHOP), which in turn activates the DR5 gene promoter. nih.gov This action is independent of the androgen receptor and suggests a potential utility in castration-resistant prostate cancer. nih.gov
IRE1α Signaling Pathway : Research has indicated that CPA can alleviate hyperandrogen-induced pyroptosis, a form of inflammatory cell death, in ovarian granulosa cells by mediating the inositol-requiring enzyme 1α (IRE1α) signaling pathway. mdpi.comnih.gov By mitigating the activation of this pathway, CPA may help resolve follicular dysfunction associated with hyperandrogenemia. nih.gov
Aryl Hydrocarbon Receptor (AhR) Pathway : CPA has been identified as a disruptor of the aryl hydrocarbon receptor, acting as an AhR agonist in mouse cells but an antagonist in human cells. nih.gov This species-specific interaction with the AhR, a regulator of multiple physiological functions, highlights a complex pharmacological profile that extends beyond its antiandrogenic effects. nih.gov
Influence on Cellular Processes (in vitro models)
In vitro studies using various cell lines have demonstrated the direct effects of Cyproterone Acetate on fundamental cellular processes, including cell viability, proliferation, and apoptosis.
Cytotoxic and Proliferative Effects: CPA exhibits selective cytotoxic effects against cancer cells. In a study involving testicular (Tera-1) and macrophage (RAW 264.7) cancer cell lines, CPA reduced cell viability in a dose-dependent manner. The Tera-1 cell line was found to be significantly more sensitive to CPA than the RAW 264.7 cell line. jobrc.org In contrast, the non-tumorigenic fetal hepatic cell line (WRL-68) was largely unaffected, indicating a degree of cancer-cell specificity. jobrc.org
In organ culture models of the fetal rat prostate, CPA demonstrated anti-proliferative effects by competitively inhibiting the androgen-induced formation of epithelial buds, which are the precursors of the prostate gland. nih.gov
| Cell Line | Cell Type | Effect | IC50 Value (mg/mL) | Reference |
|---|---|---|---|---|
| Tera-1 | Testicular Cancer | Cytotoxic | 0.221 | |
| RAW 264.7 | Macrophage Cancer | Cytotoxic | 0.421 | |
| WRL-68 | Normal Fetal Liver | Minimal Cytotoxicity | 23.49 |
Apoptotic Effects: CPA has been shown to induce apoptosis in cancer cells through intrinsic pathways. High-content screening on the sensitive Tera-1 cell line revealed that CPA treatment leads to several key apoptotic events. jobrc.org
These findings suggest that CPA can trigger programmed cell death in cancer cells by disrupting mitochondrial function and activating downstream apoptotic signaling. Furthermore, CPA's ability to enhance TRAIL-induced apoptosis in prostate cancer cells is dependent on the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. nih.gov
| Apoptotic Parameter | Observed Effect | Reference |
|---|---|---|
| Valid Cell Count | Significant Decrease | jobrc.org |
| Nuclear Intensity | Significant Decrease | jobrc.org |
| Mitochondrial Membrane Potential (MMP) | Significant Decrease | jobrc.org |
| Membrane Permeability | Significant Increase | jobrc.org |
| Cytochrome C Release | Significant Increase | jobrc.org |
Impact of Deuteration on Biological Activity and Pharmacodynamics
The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a strategy used in medicinal chemistry to favorably alter the pharmacokinetic and metabolic profiles of drugs. researchgate.netnih.gov This approach is based on the kinetic isotope effect (KIE).
The Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, breaking a C-D bond requires more energy, which can lead to a slower rate for chemical reactions where C-H bond cleavage is the rate-limiting step. nih.gov Many drug metabolism reactions, particularly oxidation by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.gov
| Property | C-H Bond | C-D Bond | Reference |
|---|---|---|---|
| Bond Strength | Weaker | Stronger | nih.gov |
| Vibrational Frequency | Higher | Lower | |
| Energy Required for Cleavage | Lower | Higher | researchgate.net |
| Reaction Rate of Cleavage | Faster | Slower | nih.gov |
Pharmacodynamic and Pharmacokinetic Consequences: By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the metabolic rate of a drug can be reduced. semanticscholar.orgnih.gov Cyproterone Acetate is metabolized in the liver, primarily by the CYP3A4 enzyme, to form its major active metabolite, 15β-hydroxycyproterone acetate. wikipedia.org Deuteration of CPA at the sites of this metabolic hydroxylation could lead to several beneficial changes in its pharmacodynamic and pharmacokinetic properties.
Slowing the rate of metabolism can lead to a more stable and prolonged drug exposure profile. This may translate to enhanced therapeutic efficacy, a reduction in the required dose or dosing frequency, and potentially a decrease in the formation of toxic metabolites. researchgate.netnih.govuspto.gov However, the success of a deuteration strategy is highly dependent on a thorough understanding of the drug's metabolic and systemic clearance mechanisms. nih.govsemanticscholar.org
| Parameter | Potential Impact | Underlying Mechanism | Reference |
|---|---|---|---|
| Metabolic Rate | Decreased | Slower cleavage of C-D bonds by metabolic enzymes (e.g., CYP450) | nih.gov |
| Systemic Exposure (AUC) | Increased | Reduced first-pass metabolism and slower systemic clearance | uspto.gov |
| Half-life (t½) | Increased | Slower rate of elimination | |
| Therapeutic Efficacy | Potentially Increased | Higher and more sustained plasma concentrations | researchgate.net |
| Metabolite Formation | Decreased or Altered | Slower primary metabolism can reduce formation of certain metabolites or shift metabolism to alternative pathways | nih.gov |
For Cyproterone Acetate-d3 (Major), deuteration is intended to leverage these principles to create a pharmacokinetically superior version of the parent drug, potentially offering improved clinical performance through a more favorable metabolic profile.
Advanced Research Perspectives and Future Directions
Development of Novel Labeled Compounds for Steroid Research
The synthesis of isotopically labeled steroids is a cornerstone of modern biomedical and pharmaceutical research, enabling detailed investigation of steroid metabolism, pharmacokinetics, and mechanism of action. Deuterium-labeled compounds, in particular, have garnered significant attention due to the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612) can slow down metabolic processes, thereby altering the pharmacokinetic profile of a drug. synzeal.com This has led to the development of "heavy drugs" with potentially improved therapeutic properties. veeprho.com
The synthesis of deuterated steroids can be complex, often involving multi-step processes. Methods for introducing deuterium into a steroid scaffold include base-catalyzed exchange reactions using deuterium oxide, reduction of functional groups with deuterium-containing reagents like sodium borodeuteride, and catalytic isotope exchange. epfl.chsci-hub.sedaicelpharmastandards.com For instance, a common strategy for preparing [6,7,7-d3] steroids involves the synthesis of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by base-catalyzed deuterium exchange at the C-7 position and reduction of the 6-oxo group with sodium borodeuteride to introduce the third deuterium atom at C-6. epfl.ch
Beyond simple deuterium labeling, research is moving towards more complex and diverse labeling strategies to answer more nuanced biological questions. This includes the synthesis of steroids with multiple isotopic labels (e.g., ¹³C and ²H) and the development of novel labeled reagents for derivatization, which can enhance detection sensitivity and specificity in mass spectrometry. sigmaaldrich.com Cyproterone (B1669671) Acetate-d3 exemplifies a highly specific labeled compound, where the deuterium atoms are placed on the acetate (B1210297) group. This specific labeling makes it an ideal internal standard for quantifying the parent compound, Cyproterone Acetate, in various biological matrices, as it co-elutes with the analyte but is distinguishable by its mass.
The development of novel labeled steroids is not limited to improving analytical methods. There is growing interest in creating labeled compounds as precursors for studying the biosynthesis of novel bioactive steroids, particularly those of marine origin. sci-hub.se The ability to trace the metabolic fate of these deuterated precursors using techniques like NMR and mass spectrometry provides invaluable insights into complex biosynthetic pathways. sci-hub.se
Integration of Cyproterone Acetate-d3 into Multi-Omics Research
Multi-omics approaches, which involve the integrated analysis of data from genomics, proteomics, metabolomics, and other "-omics" fields, are becoming increasingly central to systems biology and drug discovery. Stable isotope-labeled compounds are critical for providing the quantitative accuracy needed for meaningful multi-omics data integration.
Targeted metabolomics aims to accurately measure a predefined set of metabolites. A major challenge in this field is overcoming matrix effects and variations in instrument response, which can significantly impact the accuracy of quantification. The use of stable isotope-labeled internal standards is the gold standard for addressing these challenges.
Cyproterone Acetate-d3 serves as a quintessential example of such an internal standard. In analytical methods, a known amount of Cyproterone Acetate-d3 is spiked into a biological sample before processing. Because it is chemically identical to the non-labeled Cyproterone Acetate, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometry analysis. epfl.ch By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis.
Table 1: Properties and Applications of Cyproterone Acetate-d3 in Targeted Metabolomics
| Property | Description | Relevance in Targeted Metabolomics |
|---|---|---|
| Chemical Formula | C24H26D3ClO4 | The presence of three deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry. sci-hub.se |
| Isotopic Purity | Typically >98% | High isotopic purity is essential to prevent cross-contamination of the analyte signal and ensure accurate quantification. |
| Primary Application | Internal Standard | Used to correct for variations in sample preparation and analytical instrumentation, leading to improved accuracy and precision of quantification. epfl.ch |
| Analytical Techniques | LC-MS/MS, UPLC-MS/MS | Commonly employed in liquid chromatography-tandem mass spectrometry methods for the analysis of progestins and other steroids in biological and environmental samples. |
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Stable isotope labeling is a key strategy in this field. While Cyproterone Acetate-d3 is primarily used as an internal standard for its parent compound, the principles of using labeled small molecules can be extended to proteomics and interactomics.
In one approach, a deuterated small molecule probe that binds to specific proteins can be used to identify and quantify its protein targets. After incubation with the labeled probe, the protein-probe complexes can be isolated, and the bound proteins identified by mass spectrometry. The deuterium label can aid in distinguishing the probe-bound proteins from the background proteome.
Another advanced technique is the use of deuterated alkylating agents for quantitative proteomics. These reagents can be used to label cysteine residues in proteins. By using a deuterated version in one sample and a non-deuterated version in another, the relative abundance of cysteine-containing peptides (and thus proteins) can be determined by comparing the signal intensities of the light and heavy labeled peptides in the mass spectrometer. While this does not directly involve Cyproterone Acetate-d3, it illustrates the broader potential of deuterated compounds in proteomics research.
Computational Modeling and Isotope Effects in Drug Discovery and Development
Computational modeling has become a powerful tool in drug discovery for predicting the properties of molecules and understanding their interactions with biological systems. When it comes to deuterated compounds, computational methods can be used to predict the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For deuterated drugs, the primary KIE is of most interest, which occurs when a bond to the isotope is broken in the rate-determining step of a reaction.
The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond are typically slower than those involving a C-H bond. This is particularly relevant for drugs that are metabolized by cytochrome P450 enzymes, as this process often involves the cleavage of a C-H bond. veeprho.com By selectively replacing hydrogen with deuterium at a site of metabolism, it is possible to slow down the metabolic clearance of a drug, leading to a longer half-life and potentially improved efficacy and safety profiles. synzeal.comveeprho.com
Table 2: Conceptual Parameters for Computational Modeling of Isotope Effects on Cyproterone Acetate
| Parameter | Computational Method | Predicted Outcome for Cyproterone Acetate-d3 |
|---|---|---|
| Metabolic Hotspot Prediction | Quantum Mechanics/Molecular Mechanics (QM/MM) | Identify sites on the Cyproterone Acetate molecule most susceptible to enzymatic metabolism. |
| Kinetic Isotope Effect (KIE) | Transition State Theory Calculations | Predict the change in metabolic rate upon deuteration at specific positions. For Cyproterone Acetate-d3, the KIE on the hydrolysis of the acetate group would likely be small. |
| Binding Affinity to Receptors | Molecular Docking | Assess whether deuteration alters the binding affinity to androgen or progesterone (B1679170) receptors (expected to be negligible). |
| Pharmacokinetic Profile | Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) of the deuterated versus non-deuterated compound based on predicted KIEs. |
Future Methodological Advancements in Isotope-Labeled Compound Analysis
The analysis of isotope-labeled compounds like Cyproterone Acetate-d3 is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Future advancements in these techniques are expected to further enhance the utility of deuterated steroids in research.
High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap-MS, is becoming more widespread. HRMS offers very high mass accuracy and resolution, allowing for the confident identification of metabolites and the separation of isobaric interferences. This will be particularly useful in untargeted metabolomics studies where the goal is to identify all detectable metabolites in a sample. The ability to accurately measure the mass of a molecule to several decimal places can help in determining its elemental composition and distinguishing it from other molecules with the same nominal mass.
In the realm of NMR, advancements in cryoprobe technology and higher field magnets have significantly increased sensitivity, making it more feasible to detect low-abundance isotopes like deuterium at natural abundance or in labeled compounds. Deuterium NMR (²H-NMR) can provide unique structural and dynamic information that is not accessible with proton NMR. For a compound like Cyproterone Acetate-d3, ²H-NMR could be used to confirm the position of the deuterium labels and to study the local environment and dynamics of the acetate group. Furthermore, the development of quantitative NMR (qNMR) techniques offers a complementary method to MS for the accurate quantification of labeled compounds, without the need for an identical isotopically labeled internal standard.
The integration of advanced separation techniques, such as capillary zone electrophoresis (CZE)-MS, with stable isotope labeling is also a promising area. CZE can offer different selectivity compared to liquid chromatography and may reduce the isotopic shifts sometimes observed in chromatography, potentially leading to more accurate quantification in proteomics and metabolomics.
Q & A
Q. How can bibliometric analysis improve the methodological rigor of Cyproterone Acetate-d3 (Major) research?
- Methodological Answer : Use tools like VOSviewer to map citation networks and identify knowledge gaps (e.g., understudied metabolites). Assess study quality via QUADAS-2 for in vivo experiments or CONSORT for clinical trials. Prioritize replication studies for high-impact papers with small sample sizes or conflated isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
